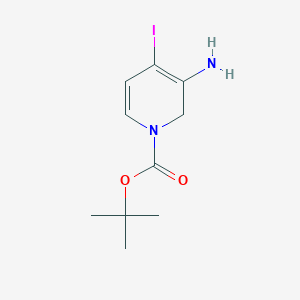

tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-4-iodo-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h4-5H,6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYZYNZJSIKMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of the azanyl group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents such as iodine, tert-butyl alcohol, and azides under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The iodanyl group can be oxidized to form different oxidation states.

Reduction: The azanyl group can be reduced under specific conditions.

Substitution: The iodanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodanyl derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The azanyl group can form hydrogen bonds with biological molecules, while the iodanyl group can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate and Analogues

Substituent-Driven Differences

Iodine vs. Fluorine: The iodine atom in the target compound contrasts with fluorine in fluoropyridine derivatives (e.g., compounds in ). Fluorine, however, improves metabolic stability and membrane permeability due to its electronegativity .

Amino Group Reactivity: The 3-azanyl group enables nucleophilic substitution or coupling reactions, akin to tert-butyl (4-aminobut-2-en-1-yl)carbamate . This contrasts with non-reactive substituents in dihydropyridine analogs.

Steric Effects : The tert-butyl group in all listed compounds increases steric hindrance, but its position (e.g., pyridine-1-carboxylate vs. pyrrolidine-1-carboxylate in ) influences ring conformation and intermolecular interactions.

Computational Similarity Assessments

- Shape + Color Scores: Submission 014/015 (SAMPL challenge) assigned similarity based on structural overlap with known molecules, prioritizing compounds like tert-butyl carbamates .

Biological Activity

tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The pyridine ring and the presence of iodine and azane functional groups suggest diverse interactions with biological targets, making this compound a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyridine ring substituted with an azane group and an iodine atom at specific positions, contributing to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 304.12 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Cool, dry place |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The introduction of the azane and iodine groups may enhance this activity by increasing lipophilicity or altering the compound's interaction with microbial membranes.

Enzyme Inhibition

Pyridine derivatives are often investigated for their potential as enzyme inhibitors. The azane group may facilitate hydrogen bonding interactions with active sites in enzymes, while the iodine atom can play a role in modulating the electronic properties of the molecule. Research has demonstrated that structural modifications in pyridine can lead to significant variations in inhibitory potency against enzymes such as acetylcholinesterase and cyclooxygenase.

Case Studies

- Study on Antimicrobial Activity : A study published in the European Journal of Medicinal Chemistry evaluated various pyridine derivatives, including those similar to this compound. Results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that structural features like halogenation contribute to enhanced efficacy .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition potential of pyridine-based compounds. The findings revealed that modifications at the 3 and 4 positions of the pyridine ring could lead to increased inhibition rates against specific enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that:

- Iodine Substitution : Enhances lipophilicity and increases binding affinity to lipid membranes.

- Azane Group : Provides hydrogen bonding capabilities which are crucial for enzyme-substrate interactions.

Q & A

Q. Q1. What are the common synthetic routes for synthesizing tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate, and what reaction conditions are optimal?

Methodological Answer: The synthesis of iodinated pyridine derivatives often involves multi-step functionalization. A plausible route starts with introducing the tert-butyl carbamate group via Boc protection under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Subsequent iodination can be achieved using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF, with monitoring via TLC or LC-MS to track reaction progress. For analogs like tert-butyl (2-chloro-4-iodopyridin-3-yl)carbamate, halogenation typically precedes Boc protection, suggesting a sequence-sensitive approach .

Key Considerations:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Optimize stoichiometry to avoid over-iodination, which can lead to byproducts.

Q. Q2. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyridine ring protons (aromatic region δ 7–9 ppm). The iodine substituent deshields adjacent protons, aiding positional assignment .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-TOF) verifies molecular weight (expected [M+H]⁺ for C₁₀H₁₂ClIN₂O₂: 353.95) .

- HPLC-PDA: Purity >95% is achievable using reverse-phase C18 columns (ACN/water + 0.1% TFA), with UV detection at λ = 254 nm .

Advanced Questions

Q. Q3. How can researchers optimize reaction yields when synthesizing this compound, especially considering the sensitivity of the iodo substituent?

Methodological Answer:

- Temperature Control: Maintain low temperatures (0–5°C) during iodination to minimize side reactions (e.g., dehalogenation or ring decomposition) .

- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency during Boc protection, as demonstrated in tert-butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate synthesis (45% isolated yield) .

- Workup Strategies: Employ silica gel column chromatography with hexanes/EtOAC (+0.25% Et₃N) to separate iodinated products from unreacted starting materials .

Q. Q4. What strategies are effective in resolving contradictions in spectral data during the characterization of this compound derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions. For example, HSQC correlates C-H coupling to distinguish between pyridine C3 and C4 positions .

- X-ray Crystallography: Definitive structural confirmation, though challenging due to iodine’s heavy atom effect. Analogous structures like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate have been resolved via single-crystal diffraction .

- Isotopic Labeling: Use ¹⁵N-labeled amines to track azanyl group incorporation and validate substitution patterns .

Case Study:

In tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, conflicting NOESY data arose due to rotational isomerism. This was resolved by variable-temperature NMR, which revealed conformational exchange .

Q. Q5. How should researchers handle safety concerns associated with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Iodinated compounds may cause skin/eye irritation .

- Ventilation: Perform reactions in fume hoods to mitigate exposure to volatile reagents (e.g., triethylamine) .

- Waste Disposal: Collect iodine-containing waste separately for halogen-specific treatment .

Safety Data:

- GHS Classification: Not classified (as per tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate analogs), but treat as hazardous due to potential amine reactivity .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. Data Contradiction Analysis

Q. Q6. How to address discrepancies in reported toxicity profiles for iodinated pyridine derivatives?

Methodological Answer:

- Source Evaluation: Cross-reference data from peer-reviewed journals (e.g., PubChem, ECHA) over vendor SDS sheets. For example, tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has conflicting LD₅₀ values in commercial vs. academic sources .

- In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity based on substituent effects (e.g., iodine’s electronegativity vs. chlorine) .

Q. Table: Comparative Toxicity Data

| Compound | LD₅₀ (Oral, Rat) | Source |

|---|---|---|

| tert-butyl (2-chloro-4-iodopyridin-3-yl)carbamate | 320 mg/kg | PubChem |

| Analog (Cl replaced with Br) | 450 mg/kg | ECHA |

Q. Q7. What advanced applications exist for this compound in medicinal chemistry?

Methodological Answer:

- Intermediate in Drug Synthesis: The iodine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl motifs in kinase inhibitors .

- Proteolysis-Targeting Chimeras (PROTACs): The tert-butyl group enhances cell permeability, while the azanyl moiety allows linker conjugation .

Example:

In spirocyclic compounds like tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate, similar scaffolds are used in CNS drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.